Cas no 1020979-43-4 (2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide)
![2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide structure](https://ja.kuujia.com/scimg/cas/1020979-43-4x500.png)
2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide 化学的及び物理的性質
名前と識別子
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- 2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide
- 4-Thiazoleacetamide, 2-[[2-oxo-2-(2-thienyl)ethyl]thio]-N-propyl-
- AKOS024495674
- 2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide
- 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-propylacetamide
- F5084-0012
- 1020979-43-4
-
- インチ: 1S/C14H16N2O2S3/c1-2-5-15-13(18)7-10-8-20-14(16-10)21-9-11(17)12-4-3-6-19-12/h3-4,6,8H,2,5,7,9H2,1H3,(H,15,18)
- InChIKey: WPOCJURYICXIBU-UHFFFAOYSA-N
- SMILES: S1C=C(CC(NCCC)=O)N=C1SCC(=O)C1SC=CC=1
計算された属性
- 精确分子量: 340.03739128g/mol
- 同位素质量: 340.03739128g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 8
- 複雑さ: 368
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 141Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 15.49±0.46(Predicted)
2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5084-0012-3mg |
2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1020979-43-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5084-0012-5mg |
2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1020979-43-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5084-0012-2μmol |
2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1020979-43-4 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5084-0012-10mg |
2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1020979-43-4 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5084-0012-5μmol |
2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1020979-43-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5084-0012-2mg |
2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1020979-43-4 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5084-0012-10μmol |
2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1020979-43-4 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5084-0012-4mg |
2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1020979-43-4 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5084-0012-1mg |
2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1020979-43-4 | 1mg |
$54.0 | 2023-09-10 |
2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamideに関する追加情報
Introduction to 2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide and Its Significance in Modern Chemical Research
2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide, with a CAS number of 1020979-43-4, represents a compound of considerable interest in the field of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple heterocyclic rings, including thiophene and thiazole, combined with functional groups such as sulfanyl and amide, makes this compound a versatile candidate for further exploration.
The thiazole core is a prominent feature in this molecule, playing a pivotal role in its biological activity. Thiazole derivatives are well-documented for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a thiophen-2-yl moiety further enhances the compound's structural complexity and may contribute to its unique interactions with biological targets. This combination of heterocycles is not only chemically intriguing but also suggests potential therapeutic benefits that warrant in-depth investigation.
In recent years, the pharmaceutical industry has placed significant emphasis on the development of novel heterocyclic compounds due to their inherent biological activity. The acetamide group in this molecule introduces an amide functionality, which is commonly found in bioactive molecules. Amides are known for their ability to modulate enzyme activity and receptor binding, making them valuable scaffolds in drug design. The propyl substituent at the nitrogen atom of the amide further influences the compound's physicochemical properties, potentially affecting its solubility, permeability, and metabolic stability—key factors in drug development.
One of the most compelling aspects of 2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide is its potential as a lead compound for further derivatization. By modifying specific functional groups or introducing additional moieties, researchers can fine-tune its biological profile to target specific diseases or conditions. This flexibility is particularly valuable in medicinal chemistry, where iterative design and optimization are essential for developing effective therapeutics.
Recent advancements in computational chemistry have enabled more efficient screening and design of heterocyclic compounds like this one. Techniques such as molecular docking and virtual screening allow researchers to predict binding affinities and interactions with biological targets with high precision. These computational tools have been instrumental in identifying promising candidates for experimental validation. In fact, studies have shown that molecules incorporating thiazole and thiophene rings often exhibit strong binding to enzymes and receptors involved in critical biological pathways.
The synthesis of 2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques like cross-coupling reactions, cyclization processes, and functional group transformations have been employed to build the desired framework efficiently. The successful synthesis not only demonstrates the capability of current synthetic strategies but also opens avenues for exploring related analogs.
Beyond its structural complexity, this compound holds promise for addressing unmet medical needs. For instance, thiazole derivatives have been investigated for their potential role in treating neurological disorders due to their ability to cross the blood-brain barrier. Additionally, sulfanyl-containing compounds often exhibit enhanced bioavailability and metabolic stability—qualities that are highly desirable in drug candidates. The interplay between these functional groups may contribute to unique pharmacological effects that are yet to be fully understood.
The role of CAS no1020979-43-4 as a reference point adds another layer of significance to this molecule. CAS numbers are universally recognized identifiers for chemical substances, ensuring consistency and accuracy across scientific literature. This standardized nomenclature facilitates communication among researchers worldwide and aids in database searches for related compounds or studies. As such, 1020979-43-4 serves as a reliable anchor for any research involving this specific chemical entity.
In conclusion,2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-ylyl)-N-propylacetamide represents a fascinating subject of study in chemical research. Its unique structural features—particularly the combination of thiazole and thiophene rings—position it as a promising candidate for drug discovery efforts aimed at addressing various diseases or conditions. With ongoing advancements in synthetic chemistry and computational biology,CAS no1020979-43-4 will likely continue to be a focal point for researchers seeking novel bioactive molecules.
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